molecular formula C7H4F4N2O2 B180983 5-Amino-2-fluoro-4-nitrobenzotrifluoride CAS No. 179062-05-6

5-Amino-2-fluoro-4-nitrobenzotrifluoride

Cat. No.: B180983
CAS No.: 179062-05-6
M. Wt: 224.11 g/mol
InChI Key: WOSGMZUIHAFPSS-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-4-nitrobenzotrifluoride is a chemical compound with the molecular formula C₇H₄F₄N₂O₂. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of fluorine, nitro, and amino groups attached to a benzotrifluoride core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as the nitrating agent . The reaction is highly exothermic, and careful control of temperature and reaction conditions is necessary to avoid the formation of undesirable byproducts. The process can be carried out in a continuous-flow millireactor, which offers better control over impurity levels and higher process efficiency compared to traditional batch reactors .

Industrial Production Methods

In industrial settings, the continuous-flow synthesis strategy is preferred due to its enhanced mass and heat transfer rates. This method allows for better control over reaction conditions and improved safety, making it suitable for the commercial manufacturing of fine chemicals and pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzotrifluorides, which can serve as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-nitrobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-fluoro-4-nitrobenzotrifluoride is unique due to the presence of both amino and nitro groups on the benzotrifluoride core. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

4-fluoro-2-nitro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSGMZUIHAFPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372216
Record name 5-Amino-2-fluoro-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179062-05-6
Record name 4-Fluoro-2-nitro-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179062-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-fluoro-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-acetamido-6-fluoro-4-nitrobenzotrifluoride (593 mg, 2.23 mmol) in concentrated HCl (5 mL) and EtOH (5 mL) was refluxed overnight and it was extracted by ethyl acetate (2×5 mL). The extract was dried over Mg2SO4 and evaporated to give 328 mg (66%) of 3-amino-6-fluoro-4-nitrobenzotrifluoride. 1H NMR (CDCl3): δ 6.105 (S, 2H); 7.110 (d, 1H, J=6.0 Hz); 7.979 (d, 1H, J=10.2 Hz).
Quantity
593 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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